3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methylxanthine with propyl bromide to introduce the propyl group at the 7-position. This is followed by the introduction of the propylamino group at the 8-position through a nucleophilic substitution reaction using propylamine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide and elevated temperatures to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying purine chemistry and reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways involving purines.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting purine-related metabolic disorders.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit purine metabolism enzymes, thereby affecting nucleotide synthesis and cellular energy balance. The pathways involved include purine salvage and de novo synthesis pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with structural similarities but different functional groups.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases, with a similar purine core but different substituents.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with similar stimulant properties but different methylation pattern.
Uniqueness
3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has a propylamino group at the 8-position, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
3-methyl-7-propyl-8-(propylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-6-13-11-14-9-8(17(11)7-5-2)10(18)15-12(19)16(9)3/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELRXNHKTFKWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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